molecular formula C19H25BO3 B1340526 (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid CAS No. 1072951-64-4

(2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid

Cat. No.: B1340526
CAS No.: 1072951-64-4
M. Wt: 312.2 g/mol
InChI Key: HPQFMTHWDXHLCU-UHFFFAOYSA-N
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Description

“(2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid” is a derivative of boronic acid . It has the molecular formula C19H25BO3 and a molecular weight of 312.21 . The compound is solid in form .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC(C)c1cccc(C(C)C)c1OCc2ccc(cc2)B(O)O . This indicates the presence of isopropyl groups, a phenyl ring, a boronic acid group, and an ether linkage.


Chemical Reactions Analysis

Boronic acids and their derivatives, such as this compound, are known to be used in Suzuki-Miyaura coupling reactions . This reaction is used to form carbon-carbon bonds under mild, functional group tolerant conditions .


Physical and Chemical Properties Analysis

This compound has a melting point range of 109-116 °C . It is solid in form . The compound’s density, boiling point, and other physical properties are not provided in the search results.

Scientific Research Applications

Synthesis and Characterization

A key area of research for compounds like (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid involves their synthesis and characterization, providing insights into their chemical properties and potential applications. For instance, studies have focused on developing new methods for the synthesis of boronic acid derivatives, highlighting their role as intermediates in organic synthesis. These compounds are characterized for their structural and electronic properties using various analytical techniques, which help understand their reactivity and bonding patterns. One significant study detailed the fixed stereochemical control in the synthesis of new mono- and disubstituted 2-phenyl-6-aza-1,3-dioxa-2-borabenzocyclononenes, showcasing the complexity and versatility of boronic acid chemistry in creating sophisticated molecular architectures (Beltrán et al., 2002).

Protective Groups for Diols

Boronic acids, including derivatives similar to the compound , have been utilized as protective groups for diols. This application is crucial in synthetic organic chemistry, where selective protection and deprotection of functional groups are needed to achieve complex molecular syntheses. A noteworthy application was described in the development of 2,6-bis(trifluoromethyl)phenylboronic esters as protective groups for diols, offering a protocol for protection/deprotection under mild conditions, which could be applied to the synthesis of highly conjugated natural products with biological activity (Shimada et al., 2018).

Boronate Complex Formation

Research has also explored the formation of boronate complexes, where boronic acids react with diols or other binding partners to form cyclic esters. This property is leveraged in various fields, including sensing applications, given the reversible nature of these complexes in response to changes in pH or the presence of specific saccharides. A study on the reactivity of bulky m-terphenylboronic acid with different N-heterocyclic carbenes illustrated the formation of hydrogen-bonded carbene boronic acid adducts, shedding light on the potential for creating novel boron-containing molecules with unique properties (Guo et al., 2019).

Boronic Acids as Building Blocks

The utility of boronic acids extends to their role as building blocks in organic synthesis and material science. They are employed in cross-coupling reactions, such as Suzuki-Miyaura couplings, to form carbon-carbon bonds, which are foundational in the synthesis of pharmaceuticals, polymers, and organic electronic materials. For example, the synthesis and characterization of boronates derived from non-symmetric amino-bis-phenols have demonstrated the potential of boronic acids in constructing complex molecules and polymers with specific functions and properties (Abreu et al., 2006).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Biochemical Analysis

Biochemical Properties

(2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the activation of DNA cross-linking agents . This compound interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. For instance, it can activate DNA cross-linking agents, which are crucial in studying DNA repair mechanisms and understanding the effects of DNA damage . The nature of these interactions often involves the formation of covalent bonds between the boronic acid group and the target biomolecules, leading to changes in their activity and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can affect the activity of enzymes involved in metabolic pathways, leading to alterations in metabolite levels and metabolic flux. Additionally, this compound has been shown to impact cell signaling pathways, potentially affecting processes such as cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding interactions with biomolecules, such as enzymes and proteins . This binding can lead to enzyme inhibition or activation, depending on the specific target and context. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to persistent changes in cellular function, such as alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing DNA repair mechanisms or modulating metabolic pathways . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. It is essential to determine the appropriate dosage to balance the desired effects with potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments or tissues. The transport and distribution of this compound are essential for its biological activity and effectiveness in biochemical studies.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function . This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

[2-[[2,6-di(propan-2-yl)phenoxy]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BO3/c1-13(2)16-9-7-10-17(14(3)4)19(16)23-12-15-8-5-6-11-18(15)20(21)22/h5-11,13-14,21-22H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQFMTHWDXHLCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1COC2=C(C=CC=C2C(C)C)C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584805
Record name (2-{[2,6-Di(propan-2-yl)phenoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072951-64-4
Record name B-[2-[[2,6-Bis(1-methylethyl)phenoxy]methyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072951-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-{[2,6-Di(propan-2-yl)phenoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1072951-64-4
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